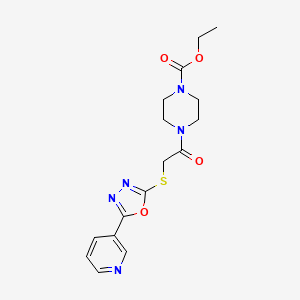

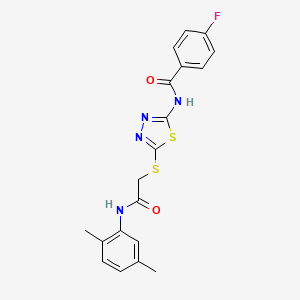

Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

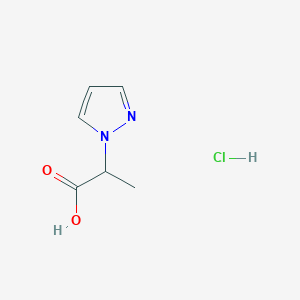

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, a thioacetyl group, and a piperazine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can act as a hydrogen bond donor and acceptor .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the thioacetyl group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar and nonpolar regions, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Biological Activities

Compounds containing 1,3,4-oxadiazole, such as those derived from ethyl piperazine-1-carboxylate, have been synthesized using microwave-assisted methods. These compounds, including variations with 1,3-oxazol(idin)e and 1,3,4-thiadiazole nuclei, have been evaluated for antimicrobial, antilipase, and antiurease activities, showcasing moderate to good antimicrobial activity against various microorganisms. Such research underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Novel Routes to Oxadiazoles and Pyridines

The synthesis of compounds with 1,3,4‐oxadiazoles and pyridopyridazines from ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate demonstrates the reactivity of such structures toward various electrophilic reagents. This research highlights innovative pathways to create oxadiazole and pyridine derivatives, expanding the toolkit for synthesizing heterocyclic compounds with potential therapeutic applications (Elnagdi et al., 1988).

Design and Synthesis of GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, have shown significant activity as Mycobacterium tuberculosis GyrB inhibitors. This work illustrates the application of ethyl piperazine-1-carboxylate derivatives in designing novel compounds to tackle tuberculosis, indicating the broader impact of such chemical frameworks in antimicrobial research (Jeankumar et al., 2013).

Anticancer Potential of Carbazole Derivatives

Research into novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, starting from carbazole and ethyl choloroacetate, has revealed significant antibacterial, antifungal, and anticancer activities, especially against the Human Breast Cancer Cell Line MCF7. This underscores the therapeutic potential of oxadiazole derivatives in cancer research (Sharma et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-2-24-16(23)21-8-6-20(7-9-21)13(22)11-26-15-19-18-14(25-15)12-4-3-5-17-10-12/h3-5,10H,2,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDHQQAMGFIMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)

![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)

![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)

![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)